molecular formula C8H12N2O3S B1386399 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide CAS No. 1154376-24-5

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide

Cat. No.: B1386399
CAS No.: 1154376-24-5
M. Wt: 216.26 g/mol
InChI Key: DHXCRTDMJHTFJF-UHFFFAOYSA-N
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Description

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is an organic compound with the molecular formula C8H12N2O3S It is a sulphonamide derivative, characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzene ring

Scientific Research Applications

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly sulphonamide-based drugs.

    Material Science: The compound is used in the development of advanced materials with specific properties.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Mechanism of Action

Target of Action

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, inhibit bacterial DNA synthesis through their competitive inhibition . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines and thus DNA synthesis . This disruption of the folate pathway leads to the inability of bacteria to proliferate .

Pharmacokinetics

Sulfonamides, in general, are well absorbed from the gastrointestinal tract, widely distributed throughout all body fluids and tissues, metabolized in the liver, and excreted primarily in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth by interfering with their ability to synthesize DNA . This makes it effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

The action, efficacy, and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, presence of other drugs, and individual patient characteristics such as age, kidney function, and genetic factors . .

Biochemical Analysis

Biochemical Properties

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are crucial in mediating its biochemical effects . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter cellular metabolism by inhibiting specific metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonds and ionic interactions . Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This transport and distribution can affect its localization and accumulation within specific cellular compartments, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate metabolic enzymes and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.

    Reduction: Nitrobenzene is then reduced to aniline.

    Sulphonation: Aniline is sulphonated to form sulphanilic acid.

    Methoxylation and Methylation: Sulphanilic acid is then subjected to methoxylation and methylation to introduce the methoxy and methyl groups, respectively.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulphonamides.

Comparison with Similar Compounds

Similar Compounds

    Sulphanilamide: A simpler sulphonamide with an amino group attached to the benzene ring.

    N-Methylsulphanilamide: Similar to 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide but lacks the methoxy group.

    N-Methoxysulphanilamide: Similar but lacks the methyl group.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-N-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXCRTDMJHTFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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